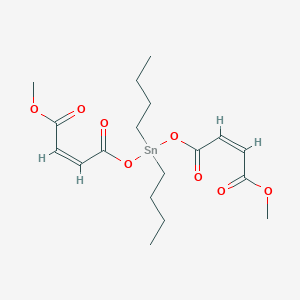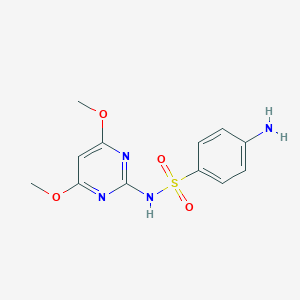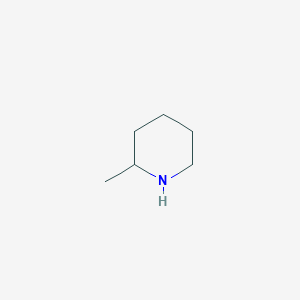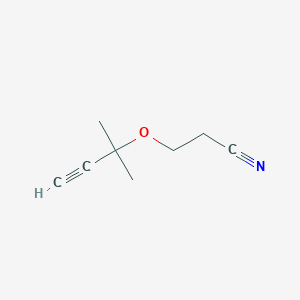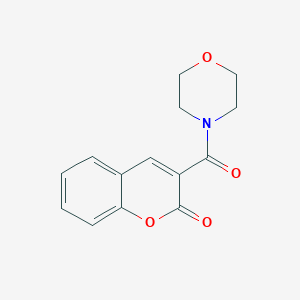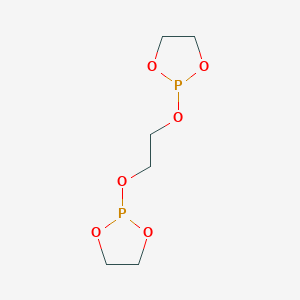
Triethylene diphosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylene diphosphite (TDP) is a phosphorus-containing organic compound that has been extensively studied for its potential applications in various fields such as agriculture, polymer industry, and medicine. TDP is a versatile compound that can be synthesized using different methods and has been shown to possess various biological activities.
Wirkmechanismus
The mechanism of action of Triethylene diphosphite is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Triethylene diphosphite has been shown to inhibit the activity of phosphatases, which are enzymes that regulate the phosphorylation of proteins. Triethylene diphosphite has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immune response. Additionally, Triethylene diphosphite has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response.
Biochemische Und Physiologische Effekte
Triethylene diphosphite has been shown to possess various biochemical and physiological effects. In vitro studies have shown that Triethylene diphosphite can induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS). In vivo studies have shown that Triethylene diphosphite can reduce inflammation, improve antioxidant status, and inhibit tumor growth. Additionally, Triethylene diphosphite has been shown to have low toxicity and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Triethylene diphosphite has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, Triethylene diphosphite has several limitations, including its low solubility in water and organic solvents, which can make it difficult to use in certain experiments. Additionally, Triethylene diphosphite can interact with other compounds and enzymes, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of Triethylene diphosphite. One area of research is the development of new Triethylene diphosphite derivatives with improved properties such as solubility and bioavailability. Another area of research is the investigation of the potential of Triethylene diphosphite as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, the mechanism of action of Triethylene diphosphite needs to be further elucidated to better understand its biological activities.
Conclusion
In conclusion, Triethylene diphosphite is a versatile compound that has been extensively studied for its potential applications in various fields such as agriculture, polymer industry, and medicine. Triethylene diphosphite can be synthesized using different methods and has been shown to possess various biological activities. Triethylene diphosphite has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, Triethylene diphosphite has several limitations, including its low solubility in water and organic solvents. Future research on Triethylene diphosphite should focus on the development of new derivatives with improved properties and the investigation of its potential as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
Triethylene diphosphite can be synthesized using different methods, including the reaction of phosphorus trichloride with ethylene glycol, the reaction of phosphorus trichloride with diethylene glycol, and the reaction of phosphorus trichloride with triethylene glycol. The most commonly used method is the reaction of phosphorus trichloride with triethylene glycol, which yields Triethylene diphosphite as the main product. The reaction is carried out under reflux conditions in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction mechanism involves the formation of phosphorus-oxygen bonds, which results in the formation of Triethylene diphosphite.
Wissenschaftliche Forschungsanwendungen
Triethylene diphosphite has been extensively studied for its potential applications in various fields such as agriculture, polymer industry, and medicine. In agriculture, Triethylene diphosphite has been shown to possess antifungal and antibacterial activities, making it a potential candidate for the development of new pesticides and fungicides. In the polymer industry, Triethylene diphosphite has been used as a stabilizer for polyvinyl chloride (PVC) and other polymers. In medicine, Triethylene diphosphite has been shown to possess various biological activities such as anticancer, anti-inflammatory, and antioxidant activities.
Eigenschaften
CAS-Nummer |
1015-05-0 |
|---|---|
Produktname |
Triethylene diphosphite |
Molekularformel |
C6H12O6P2 |
Molekulargewicht |
242.1 g/mol |
IUPAC-Name |
2-[2-(1,3,2-dioxaphospholan-2-yloxy)ethoxy]-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C6H12O6P2/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h1-6H2 |
InChI-Schlüssel |
YPGVFZRQOZKYKD-UHFFFAOYSA-N |
SMILES |
C1COP(O1)OCCOP2OCCO2 |
Kanonische SMILES |
C1COP(O1)OCCOP2OCCO2 |
Andere CAS-Nummern |
1015-05-0 |
Synonyme |
1,2-Bis(1,3,2-dioxaphospholan-2-yloxy)ethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




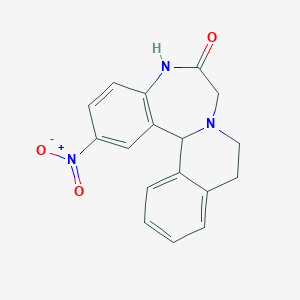
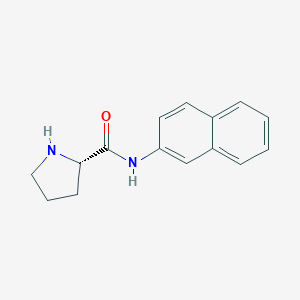
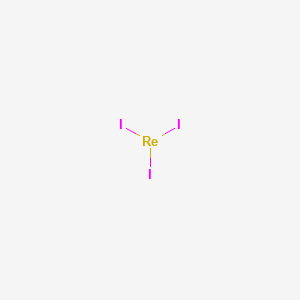
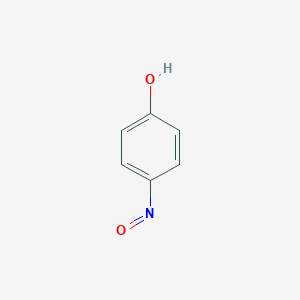
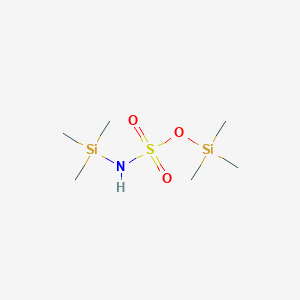
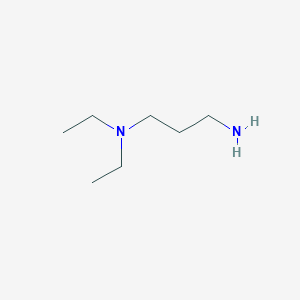
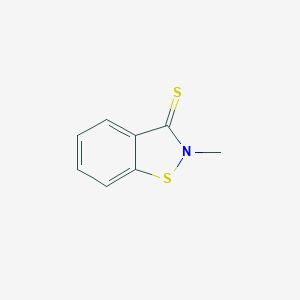
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)
